molecular formula C7H7N3OS B13699200 3-(4-Methylthiazol-2-yl)isoxazol-5-amine

3-(4-Methylthiazol-2-yl)isoxazol-5-amine

Cat. No.: B13699200
M. Wt: 181.22 g/mol
InChI Key: KKEDKOFBBLYHNA-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an isoxazole ring substituted with an amino group and a thiazole ring, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole typically involves the reaction of 4-methyl-2-thiazolylamine with isoxazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

For industrial-scale production, the synthesis of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole can be optimized by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(4-methyl-2-thiazolyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, dihydrothiazole derivatives, and various substituted isoxazoles. These products have diverse applications in medicinal chemistry and material science .

Scientific Research Applications

5-Amino-3-(4-methyl-2-thiazolyl)isoxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It has shown promise in the development of new pharmaceuticals, particularly as antimicrobial and anticancer agents.

Mechanism of Action

The mechanism of action of 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-thiazolyl)isoxazole
  • 5-Amino-3-(4-methyl-1,3-thiazolyl)isoxazole
  • 5-Amino-3-(4-methyl-2-oxazolyl)isoxazole

Uniqueness

Compared to similar compounds, 5-Amino-3-(4-methyl-2-thiazolyl)isoxazole exhibits unique properties due to the presence of both the thiazole and isoxazole rings. This dual-ring structure enhances its reactivity and allows for a broader range of chemical modifications. Additionally, the methyl group on the thiazole ring provides steric hindrance, influencing the compound’s interaction with biological targets and its overall stability .

Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

3-(4-methyl-1,3-thiazol-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C7H7N3OS/c1-4-3-12-7(9-4)5-2-6(8)11-10-5/h2-3H,8H2,1H3

InChI Key

KKEDKOFBBLYHNA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=NOC(=C2)N

Origin of Product

United States

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